An In-Depth Technical Guide to 4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde (CAS Number: 446822-05-5)
An In-Depth Technical Guide to 4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde (CAS Number: 446822-05-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde, a key building block in the rapidly advancing fields of materials science and catalysis. With its unique molecular architecture, combining the chelating properties of the bipyridine core with the reactive functionality of two aldehyde groups, this compound has emerged as a critical precursor for the synthesis of highly ordered, porous materials such as Covalent Organic Frameworks (COFs). This guide will delve into the synthesis, characterization, and reactivity of this versatile molecule, with a particular focus on its application in the development of novel materials for photocatalysis, gas storage, and heterogeneous catalysis. Detailed experimental protocols and characterization data are provided to support researchers in the practical application of this compound.
Introduction: A Molecule of Strategic Importance
4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde is a bifunctional organic compound that has garnered significant interest within the scientific community. Its structure is characterized by a central 2,2'-bipyridine unit, a well-known chelating ligand that can coordinate with a wide range of metal ions. This bipyridine core is substituted at the 5 and 5' positions with benzaldehyde moieties. This unique combination of a rigid, coordinating backbone and reactive peripheral groups makes it an ideal building block for the bottom-up construction of complex, functional materials.
The primary driver for the increased focus on this molecule is its utility in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline, porous polymers with well-defined structures and high surface areas. The aldehyde functionalities of 4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde readily undergo condensation reactions with amine-containing linkers to form stable imine bonds, leading to the formation of highly ordered, two- or three-dimensional networks[1][2]. The incorporation of the bipyridine unit directly into the COF backbone provides a platform for post-synthetic modification, allowing for the introduction of metal ions to create catalytically active sites[3]. These bipyridine-containing COFs have shown great promise in a variety of applications, including photocatalytic carbon dioxide reduction, hydrogen evolution, and organic transformations[3][4].
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of a compound is essential for its safe handling, storage, and application.
| Property | Value | Reference |
| CAS Number | 446822-05-5 | [5] |
| Molecular Formula | C₂₄H₁₆N₂O₂ | [5] |
| Molecular Weight | 364.4 g/mol | [5] |
| Appearance | Solid, Off-white to light yellow powder | [5] |
| Purity | ≥98% | [5] |
| Storage Temperature | 2-8°C, under inert atmosphere (Nitrogen or Argon) | [5] |
| InChI Key | QLLLGKNBECMUKU-UHFFFAOYSA-N | [5] |
Safety Information:
4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment.
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Signal Word: Warning[5]
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[5]
Synthesis and Characterization
The synthesis of 4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde typically involves a multi-step process, beginning with the formation of a functionalized 2,2'-bipyridine core, followed by the introduction of the benzaldehyde moieties. A common and effective strategy is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Proposed Synthetic Pathway
A plausible and efficient synthetic route involves the Suzuki-Miyaura cross-coupling of a 5,5'-dihalo-2,2'-bipyridine with 4-formylphenylboronic acid. 5,5'-Dibromo-2,2'-bipyridine is a readily available starting material that can be synthesized on a large scale[6].
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the title compound.
Detailed Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of bromopyridines[7]. Optimization may be required for this specific substrate.
Materials:
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5,5'-Dibromo-2,2'-bipyridine
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4-Formylphenylboronic acid
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Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
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Potassium carbonate (K₂CO₃)
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Toluene
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Deionized water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5,5'-dibromo-2,2'-bipyridine (1.0 eq.), 4-formylphenylboronic acid (2.2-2.5 eq.), and potassium carbonate (3.0-4.0 eq.).
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Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).
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Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
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Reaction: Heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde as a solid.
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following data is based on the closely related structure, 2,2'-bipyridyl-5,5'-dialdehyde, and provides a strong reference for the expected spectral features of the title compound.
3.3.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1700 | Strong | C=O stretch (aldehyde)[8] |
| ~1626 | Medium | C=N stretch (imine, if formed during COF synthesis)[9] |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |
| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi resonance) |
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule. The following are predicted ¹H and ¹³C NMR chemical shifts.
¹H NMR (Proton NMR):
The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the bipyridine and benzaldehyde rings, as well as a characteristic singlet for the aldehyde protons. For the related 2,2'-bipyridyl-5,5'-dialdehyde, signals have been reported in acetonitrile-d3 at δ 7.44 (t, 2H), δ 8.00 (t, 2H), δ 8.23 (d, 2H), and δ 8.82 (d, 2H)[1]. The spectrum of the title compound will be more complex due to the additional phenyl protons.
¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde Carbonyl (CHO)[10] |
| 150-160 | Bipyridine carbons adjacent to nitrogen |
| 120-140 | Aromatic carbons (bipyridine and benzaldehyde rings) |
3.3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For 4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde (C₂₄H₁₆N₂O₂), the expected exact mass is approximately 364.12 g/mol . The mass spectrum should show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass.
Reactivity and Applications
The reactivity of 4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde is dominated by its two key functional motifs: the aldehyde groups and the bipyridine core.
Reactivity of the Aldehyde Groups
The aldehyde functionalities are highly reactive and can participate in a variety of chemical transformations, most notably condensation reactions.
Imine Condensation for COF Synthesis:
The most significant application of this compound is its use as a monomer in the synthesis of COFs[2]. The aldehyde groups undergo Schiff base condensation with primary amines to form stable imine linkages (-C=N-). This reaction is reversible, which allows for error correction during the synthesis process, leading to the formation of highly crystalline and ordered frameworks[9].
Caption: Schematic of COF synthesis via imine condensation.
Reactivity of the Bipyridine Core
The 2,2'-bipyridine unit is a classic bidentate ligand that can coordinate with a wide range of transition metal ions. This property is retained when the molecule is incorporated into a larger structure, such as a COF.
Post-Synthetic Metalation:
COFs synthesized from 4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde can be subjected to post-synthetic modification by introducing metal salts. The metal ions coordinate to the bipyridine sites within the framework, creating well-defined, isolated catalytic centers[3]. This approach allows for the creation of heterogeneous catalysts with the advantages of both homogeneous (high activity and selectivity) and heterogeneous (ease of separation and reusability) catalysis.
Applications in Materials Science and Catalysis
The unique properties of materials derived from 4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde have led to their exploration in several high-impact areas.
4.3.1. Photocatalysis
Bipyridine-based COFs are excellent candidates for photocatalysis due to their ability to absorb light and their tunable electronic properties.
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CO₂ Reduction: Metalated bipyridine COFs, particularly those containing rhenium or cobalt, have been shown to be effective photocatalysts for the reduction of carbon dioxide to carbon monoxide or other valuable chemical feedstocks[3][4]. For example, a Re-containing COF demonstrated high selectivity (98%) for the photoreduction of CO₂ to CO[9].
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Hydrogen Evolution: These materials can also act as photocatalysts for the production of hydrogen from water[8].
4.3.2. Gas Storage and Separation
The porous nature of COFs makes them suitable for applications in gas storage and separation. The specific surface area and pore size of the COFs can be tuned by the choice of the amine linker used in the synthesis. Bipyridine-based polyaminal networks have shown good CO₂ uptake capacity[2]. For instance, a polyaminal network synthesized from this dialdehyde and melamine exhibited a CO₂ uptake of 1.02 mmol/g at 273 K[2].
4.3.3. Heterogeneous Catalysis
The ability to immobilize metal catalysts on the bipyridine sites of COFs has opened up new avenues in heterogeneous catalysis. These materials have been used as catalysts for a variety of organic transformations, including C-H activation and cross-coupling reactions.
Conclusion
4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde is a molecule of significant strategic importance, bridging the gap between molecular chemistry and materials science. Its well-defined structure and versatile reactivity make it an indispensable building block for the rational design of functional materials. The ability to construct highly ordered, porous Covalent Organic Frameworks with tunable properties and the potential for post-synthetic modification has positioned this compound at the forefront of research in photocatalysis, gas separation, and heterogeneous catalysis. As the demand for advanced materials with tailored functionalities continues to grow, the importance of 4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde in both academic research and industrial applications is set to expand further. This guide provides a solid foundation for researchers looking to explore the potential of this remarkable molecule.
References
Sources
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- 5. 4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde | 446822-05-5 [sigmaaldrich.com]
- 6. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
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